An endogenous proconvulsant and anxiogenic benzodiazepine receptor ligand.
Related Compounds
Melatonin
Compound Description: Melatonin, N-acetyl-5-methoxytryptamine, is a hormone primarily produced by the pineal gland. It plays a crucial role in regulating circadian rhythms and sleep-wake cycles. []
Relevance: While Melatonin itself didn't exhibit the same effects on cell development in Hydra as the pineal gland extract, its presence was ruled out in the extract. This suggests that other structurally similar compounds within the extract, potentially related to the β-carboline family like Beta-Ccb, might be responsible for the observed biological activity. []
1α,25-Dihydroxyvitamin D3
Compound Description: 1α,25-Dihydroxyvitamin D3, also known as calcitriol, is the hormonally active form of vitamin D. It plays a crucial role in calcium homeostasis, bone health, and immune regulation. []
Relevance: 1α,25-Dihydroxyvitamin D3 was found to have similar effects on Hydra cell development as the pineal gland extract containing Beta-Ccb, albeit at high concentrations. Although structurally different from Beta-Ccb, this finding suggests a potential convergence on shared signaling pathways or biological processes affected by both compounds. []
Pinoline
Compound Description: Pinoline, or 6-methoxy-1,2,3,4-tetrahydro-β-carboline, is an endogenous β-carboline alkaloid found in the mammalian brain. It is synthesized from melatonin and exhibits diverse biological activities, including potential neuroprotective effects. []
Relevance: Pinoline shares the core β-carboline structure with Beta-Ccb and was also found to interfere with cell development in Hydra. This highlights the potential significance of the β-carboline scaffold in influencing cellular processes and suggests that Pinoline and Beta-Ccb might share similar mechanisms of action. []
Harmine
Compound Description: Harmine is a naturally occurring β-carboline alkaloid found in various plants, including Peganum harmala. It is known for its potent monoamine oxidase A (MAO-A) inhibitory activity, leading to antidepressant and anxiolytic effects. []
Relevance: Similar to Beta-Ccb, Harmine also belongs to the β-carboline family and affects cell development in Hydra, albeit targeting epithelial cells. This observation further emphasizes the biological relevance of the β-carboline structure and suggests potential overlapping targets or pathways affected by both compounds. []
n-Butyl-β-carboline-3-carboxylate (β-CCB)
Compound Description: n-Butyl β-carboline-3-carboxylate (β-CCB) is a potent benzodiazepine binding inhibitor found in bovine cerebral cortex. It competes with benzodiazepines for binding sites, potentially influencing GABAergic neurotransmission. [, ]
N-Methyl-β-carboline-3-carboxamide (FG 7142)
Compound Description: FG 7142 is a β-carboline derivative known for its anxiogenic effects in rodents. It is believed to act as an inverse agonist at benzodiazepine receptors, potentially reducing GABAergic neurotransmission. []
Relevance: FG 7142, structurally similar to Beta-Ccb, provides further evidence that the β-carboline scaffold can modulate benzodiazepine receptor activity. The contrasting effects of these compounds (Beta-Ccb as an inhibitor and FG 7142 as an inverse agonist) highlight the importance of specific substitutions on the β-carboline core in determining their pharmacological profile. []
Ethyl β-Carboline-3-Carboxylate
Compound Description: Ethyl β-Carboline-3-Carboxylate is a synthetic β-carboline derivative with structural similarities to Beta-Ccb. While its specific biological activity is not extensively discussed in the provided papers, its use in binding assays suggests potential interactions with benzodiazepine receptors. []
Relevance: The use of Ethyl β-Carboline-3-Carboxylate in binding studies with Beta-Ccb highlights their close structural relationship. Both compounds share the β-carboline core and a carboxylate group at position 3, suggesting that they might compete for similar binding sites on target proteins, such as benzodiazepine receptors. []
Classification
Beta calcium channel blockers are classified as antihypertensive agents. They can be further divided into two categories: dihydropyridines (e.g., amlodipine, nifedipine) and non-dihydropyridines (e.g., verapamil, diltiazem). Dihydropyridines primarily affect vascular smooth muscle, leading to vasodilation, while non-dihydropyridines have a more significant effect on the heart's conduction system.
Synthesis Analysis
The synthesis of beta calcium channel blockers often involves several steps and various chemical reactions. A common method includes:
Starting Materials: The synthesis typically begins with a precursor compound such as ethyl acetoacetate or substituted aromatic aldehydes.
Formation of Dihydropyridine: The reaction between the starting materials in an acid medium leads to the formation of 1,4-dihydropyridine derivatives.
Chlorination: The resulting compounds can be chlorinated using thionyl chloride to produce acyl chlorides.
Amide Formation: These acyl chlorides are then reacted with aromatic amines to yield the final beta calcium channel blocker compounds.
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity.
Molecular Structure Analysis
The molecular structure of beta calcium channel blockers typically features a dihydropyridine ring system. Key structural elements include:
Dihydropyridine Core: This is crucial for the activity of these compounds.
Substituents: Various substituents on the aromatic rings influence pharmacological properties. For example, electron-withdrawing groups can enhance potency.
Stereochemistry: The configuration around the nitrogen atom in the dihydropyridine ring is important for biological activity.
Nuclear magnetic resonance (NMR) spectroscopy is often employed to confirm the structure and purity of synthesized compounds.
Chemical Reactions Analysis
Beta calcium channel blockers participate in several chemical reactions:
Hydrolysis: They can undergo hydrolysis to form corresponding acids when exposed to aqueous conditions.
Chlorination: The introduction of chlorine atoms can modify their reactivity and selectivity towards calcium channels.
Amidation: Reaction with amines leads to the formation of amide derivatives that may exhibit enhanced biological activity.
These reactions are essential for modifying the pharmacokinetic and pharmacodynamic properties of beta calcium channel blockers.
Mechanism of Action
Beta calcium channel blockers exert their effects by blocking L-type calcium channels located in cardiac and smooth muscle cells:
Calcium Influx Inhibition: By preventing calcium from entering cells during depolarization, these drugs reduce intracellular calcium levels.
Vasodilation: This leads to relaxation of vascular smooth muscle and decreased peripheral resistance.
Reduced Heart Rate: In cardiac tissue, reduced calcium influx decreases contractility and heart rate.
Physical and Chemical Properties Analysis
The physical and chemical properties of beta calcium channel blockers include:
Solubility: Many are lipophilic, affecting their absorption and distribution in the body.
Stability: Stability may vary depending on substituents; some compounds are sensitive to light or moisture.
Melting Points: These can vary widely among different derivatives but are often indicative of purity.
Characterization techniques such as infrared spectroscopy (IR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are used to assess these properties.
Applications
Beta calcium channel blockers have several scientific applications:
Hypertension Management: They are commonly prescribed for lowering blood pressure in hypertensive patients.
Angina Pectoris Treatment: These drugs help alleviate chest pain by reducing myocardial oxygen demand.
Arrhythmia Control: Non-dihydropyridine agents can be effective in managing certain types of arrhythmias due to their effects on cardiac conduction.
Migraine Prophylaxis: Some beta calcium channel blockers are used off-label for preventing migraines due to their vasodilatory effects.
Research continues into new derivatives with improved efficacy and safety profiles for various cardiovascular diseases.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Fosbretabulin Disodium is the disodium salt of a water-soluble phosphate derivative of a natural stilbenoid phenol derived from the African bush willow (Combretum caffrum) with potential vascular disrupting and antineoplastic activities. Upon administration, the prodrug fosbretabulin is dephosphorylated to its active metabolite, the microtubule-depolymerizing agent combretastatin A4, which binds to tubulin dimers and prevents microtubule polymerization, resulting in mitotic arrest and apoptosis in endothelial cells. In addition, this agent disrupts the engagement of the endothelial cell-specific junctional molecule vascular endothelial-cadherin (VE-cadherin) and so the activity of the VE-cadherin/beta-catenin/Akt signaling pathway, which may result in the inhibition of endothelial cell migration and capillary tube formation. As a result of fosbretabulin's dual mechanism of action, the tumor vasculature collapses, resulting in reduced tumor blood flow and ischemic necrosis of tumor tissue.
CP-724714 is a 2-methoxy-N-[3-[4-[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]anilino]-6-quinazolinyl]prop-2-enyl]acetamide in which the double bond adopts a trans-configuration. It is a potent inhibitor of HER2/ErbB2 (IC50 = 10 nM) and exhibits anti-cancer activity. It has a role as an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor, an antineoplastic agent, an apoptosis inducer and a hepatotoxic agent. CP-724,714 has been used in trials studying the treatment of Breast Cancer, Breast Neoplasms, and Neoplasm Metastasis. HER2 Inhibitor CP-724,714 is an orally bioavailable quinazoline with potential antineoplastic activity. CP-724,714 selectively binds to the intracellular domain of HER2, reversibly inhibiting its tyrosine kinase activity and resulting in suppression of tumor cell growth. HER2, a member of the epidermal growth factor receptor (EGFR) family, is overexpressed in many adenocarcinomas, particularly breast cancers. (NCI04)
Exatecan Mesylate Anhydrous is the anhydrous, mesylate salt form of exatecan, a semisynthetic, water-soluble derivative of camptothecin, with antineoplastic activity. Upon administration, exatecan mesylate inhibits topoisomerase I activity by stabilizing the cleavable complex between topoisomerase I and DNA and inhibiting re-ligation of DNA breaks, thereby inhibiting DNA replication and triggering apoptotic cell death. Exatecan Mesylate is a semisynthetic, water-soluble derivative of camptothecin with antineoplastic activity. Exatecan mesylate inhibits topoisomerase I activity by stabilizing the cleavable complex between topoisomerase I and DNA and inhibiting religation of DNA breaks, thereby inhibiting DNA replication and triggering apoptotic cell death. This agent does not require enzymatic activation and exhibits greater potency than camptothecin and other camptothecin analogues. (NCI04)
Reserpine hydrochloride (Serpalan) is an indole alkaloid antipsychotic and antihypertensive drug that irreversibly blocks the vesicular monoamine transporter (VMAT).Target: vesicular monoamine transporter (VMAT)Reserpine (Lannett/'s Serpalan) is an indole alkaloid antipsychotic and antihypertensive drug that has been used for the control of high blood pressure and for the relief of psychotic symptoms, although because of the development of better drugs for these purposes and because of its numerous side-effects, it is rarely used today. The antihypertensive actions of reserpine are a result of its ability to deplete catecholamines (among other monoamine neurotransmitters) from peripheral sympathetic nerve endings. These substances are normally involved in controlling heart rate, force of cardiac contraction and peripheral vascular resistance.Reserpine irreversibly blocks the vesicular monoamine transporter (VMAT). This normally transports free intracellular norepinephrine, serotonin, and dopamine in the presynaptic nerve terminal into presynaptic vesicles for subsequent release into the synaptic cleft (/exocytosis/). Unprotected neurotransmitters are metabolized by MAO (as well as by COMT) in the cytoplasm and consequently never excite the post-synaptic cell.
LY333531 is an inhibitor of PKCβ (IC50s = 4.7 and 5.9 nM for PKCβ1 and PKCβ2, respectively). It is selective for PKCβ1 and PKCβ2 over PKCα, -γ, -δ, -ε, -ζ, and -η (IC50s = 360, 300, 250, >100,000, and 52 nM, respectively). LY333531 also inhibits glycogen synthase kinase 3β (GSK3β; IC50 = 39.4 nM). It inhibits neutrophil extracellular trap (NET) formation induced by phorbol 12-myristate 13-acetate (PMA;) in primary human neutrophils when used at a concentration of 1 µM. LY333531 increases the mechanical nociceptive threshold in a rat model of diabetic hyperalgesia induced by streptozotocin (STZ;). Ruboxistaurin hydrochloride is a isozyme-selective inhibitor of protein kinase C (PKC), a competitive reversible inhibitors of PKCβI and PKCβII with IC50 value of 4.7 nM and 5.9 nM respectivily. target: PKC β1/β2 IC50: 4.7 ( PKCβI ), 5.9 nM ( PKCβII )In vivo: A significant up-regulation of TGF-b1, Smad2 and Smad3 mRNA expression was observed in diabetic rats, which was alleviated by administration of ruboxistaurin.
FTI-277 is an inhibitor of farnesyl transferase (FTase); a highly potent Ras CAAX peptidomimetic which antagonizes both H- and K-Ras oncogenic signaling.IC50 value:Target: FTase inhibitorin vitro: Treatment with FTI-277 (20 microM) for 48 h prior to irradiation led to a significant decrease in survival of radioresistant cells expressing the 24-kDa isoform (HeLa 3A) but had no effect on the survival of control cells (HeLa PINA). The radiosensitizing effect of FTI-277 is accompanied by a stimulation of postmitotic cell death in HeLa 3A cells and by a reduction in G(2)/M-phase arrest in both cell types [1]. Treatment of PC-3 cells with GGTI-298 and FTI-277 inhibited migration and invasion in a time- and dose-dependent manner [3].in vivo: FTI-277 treatment prevented increased PTP-1B and PTEN protein expression in burned mice as compared with vehicle alone. In contrast, FTI-277 did not significantly alter protein expression of PTP-1B and PTEN in sham-burned mice [2].
EPZ020411 is an inhibitor of protein arginine methyltranferase 6 (PRMT6; IC50 = 10 nM) that less potently targets PRMT1 and PRMT8 (IC50s = 119 and 223 nM, respectively). It dose-dependently decreases methylation of the PRMT6 substrate H3R2 in A375 cells transiently expressing PRMT6 (IC50 = 0.637 µM). EPZ020411 shows a moderate clearance rate in rats following intravenous bolus administration, and, following 5 mg/kg subcutaneous dosing, has an unbound blood concentration exceeding the PRMT6 biochemical IC50 value for more than 12 hours. EPZ020411 is a potent and selective inhibitor of PRMT6 with IC50 of 10 nM, has >10 fold selectivity for PRMT6 over PRMT1 and PRMT8. IC50 value: 10 nMTarget: PRMT6in vitro: EPZ020411 inhibits methylation of PRMT6 substrates in cells. EPZ020411 does-dependently inhibits H3R2 methylation in PRMT6-overexpressing cells. in vivo: EPZ020411 shows good bioavailability following subcutaneous (SC) dosing in rats making it a suitable tool for in vivo studies.